Cas no 873857-08-0 (phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate)

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a benzothiazole-pyridine core with a phenyl carboxylate ester moiety. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its conjugated system enhances photophysical characteristics, suggesting potential applications in optoelectronic materials or fluorescent probes. The ester group offers reactivity for further functionalization, while the benzothiazole moiety contributes to stability and binding affinity in coordination chemistry. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical research, where its rigid scaffold may improve bioactivity. Careful handling is advised due to potential sensitivity to hydrolysis under extreme conditions.
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate structure
873857-08-0 structure
Product name:phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
CAS No:873857-08-0
MF:C19H12N2O2S
MW:332.375782966614
CID:5421130

phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • BYUISZJSMJEOOV-UHFFFAOYSA-N
    • phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
    • Inchi: 1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H
    • InChI Key: BYUISZJSMJEOOV-UHFFFAOYSA-N
    • SMILES: C1(C2=NC3=CC=CC=C3S2)=NC=CC=C1C(OC1=CC=CC=C1)=O

phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3321-0024-10μmol
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3321-0024-30mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3321-0024-15mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3321-0024-25mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3321-0024-4mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3321-0024-10mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3321-0024-20μmol
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3321-0024-20mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3321-0024-1mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3321-0024-5mg
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
873857-08-0 90%+
5mg
$69.0 2023-04-26

Additional information on phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

Recent Advances in the Study of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (CAS: 873857-08-0)

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (CAS: 873857-08-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound's unique structure, featuring a benzothiazole moiety linked to a pyridine carboxylate, has been explored for its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate exhibits promising inhibitory activity against several kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding mode and selectivity profile.

Further investigations have explored the compound's potential as an anti-inflammatory agent. Research conducted by a team at the University of Cambridge revealed that derivatives of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings were published in Bioorganic & Medicinal Chemistry Letters and suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs.

In addition to its therapeutic potential, recent advancements in the synthetic methodology for phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate have been reported. A 2024 paper in Organic Letters described a novel, high-yield synthesis route that employs palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of diverse functional groups, enabling further structure-activity relationship studies.

The pharmacokinetic properties of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate have also been a focus of recent research. A preclinical study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated favorable oral bioavailability and metabolic stability, supporting its potential as a drug candidate. However, further optimization may be required to address certain limitations, such as moderate plasma protein binding.

Looking ahead, ongoing research aims to explore the compound's applications in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development. The versatility of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate as a molecular scaffold continues to inspire innovative approaches in drug design and discovery.

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